Barium(2+);chloride;dihydrate

Sulfate Removal Brine Purification Water Treatment

Residual sulfate in chlor-alkali brine causes anode corrosion and reduced current efficiency. Barium chloride dihydrate is the definitive sulfate-precipitating reagent, delivering ~100% removal efficiency versus ~70% for calcium-based alternatives-a direct consequence of BaSO₄'s ultra-low Ksp (1.1×10⁻¹⁰). • ACS Reagent Grade (≥99.0% assay, Sr ≤0.1%, heavy metals ≤5 ppm by ICP-OES) ensures stoichiometric precision: 1.0 g precipitates 0.39 g SO₄²⁻ with minimal co-precipitation bias. • Defined water content (14.0-16.0%) and well-characterized dehydration kinetics enable accurate dosing and safe pre-heating protocols for heat treatment salt bath applications up to 1350 °C.

Molecular Formula BaClH4O2+
Molecular Weight 208.81 g/mol
Cat. No. B13922297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium(2+);chloride;dihydrate
Molecular FormulaBaClH4O2+
Molecular Weight208.81 g/mol
Structural Identifiers
SMILESO.O.[Cl-].[Ba+2]
InChIInChI=1S/Ba.ClH.2H2O/h;1H;2*1H2/q+2;;;/p-1
InChIKeyPSBQNHNCZXBONO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium(2+) Chloride Dihydrate (BaCl₂·2H₂O): Technical Baseline for Informed Procurement


Barium(2+) chloride dihydrate (CAS 10326-27-9, MW 244.26 g/mol) is the most common hydrated form of barium chloride, a water-soluble inorganic salt of the alkaline earth metal barium. It exists as white, monoclinic crystals or granules with a stoichiometric water content of 14.0–16.0% by weight [1]. The compound is highly soluble in water (35.8 g/100 mL at 20 °C, 59.4 g/100 mL at 100 °C), melts at 962 °C (anhydrous basis), and exhibits hygroscopic behavior, requiring storage at +5 °C to +30 °C in sealed containers [2]. Industrially, it is produced on a large scale via the reaction of barium carbonate or barium sulfide with hydrochloric acid, and it serves as a key intermediate in the manufacture of other barium salts, heat treatment media, pigments, and as a sulfate-precipitating reagent in water treatment and analytical chemistry [2][3].

Why Barium(2+) Chloride Dihydrate Cannot Be Interchanged with In-Class Analogs


Despite belonging to the same Group 2 alkaline earth chloride family, barium chloride dihydrate exhibits quantitatively distinct behavior from its closest analogs—calcium chloride (CaCl₂), strontium chloride (SrCl₂), and alternative barium salts such as barium nitrate or barium acetate—across multiple performance-critical dimensions. The solubility product (Ksp) of its sulfate precipitate (BaSO₄ = 1.1 × 10⁻¹⁰) is over five orders of magnitude lower than that of CaSO₄ (Ksp = 2.4 × 10⁻⁵), conferring fundamentally different sulfate removal efficiency that cannot be replicated by calcium-based reagents [1]. Its high melting point (962 °C) enables heat treatment salt bath operation at temperatures unattainable with sodium or potassium chloride alone [2]. Furthermore, its ACS reagent-grade impurity specifications—including strontium ≤0.1% and heavy metals ≤5 ppm—are defined by validated analytical methods (complexometric titration, flame AAS, ICP-OES) that are not interchangeable with less rigorously specified in-class alternatives [3]. These quantitative differences directly translate into procurement decisions where generic substitution would compromise analytical sensitivity, process efficiency, or product quality.

Quantitative Differential Evidence: Barium(2+) Chloride Dihydrate vs. Closest Analogs


Sulfate Precipitation Efficiency: BaCl₂·2H₂O Achieves ~100% Removal vs. 70% with CaCl₂

In a direct head-to-head comparison of sulfate-precipitating agents for spent ion-exchange brine regeneration, barium chloride achieved an almost 100% sulfate precipitation efficiency, whereas calcium chloride under identical conditions could only achieve up to 70% sulfate precipitation [1]. This differential is rooted in the five-orders-of-magnitude difference in solubility products: BaSO₄ Ksp = 1.1 × 10⁻¹⁰ versus CaSO₄ Ksp = 2.4 × 10⁻⁵ [2]. A separate study on brine purification for chlor-alkali processes confirmed that BaCl₂ dosing at 2.2 g per gram of initial sulfate removed over 83% of sulfate, yielding final concentrations below 0.4 g/L, even in the presence of natural organic matter [3].

Sulfate Removal Brine Purification Water Treatment Ion Exchange Regeneration

Aqueous Solubility Profile: BaCl₂·2H₂O at 35.8 g/100 mL (20 °C) vs. SrCl₂ at 53.8 g/100 mL and CaCl₂ at 74.5 g/100 mL

Barium chloride dihydrate exhibits a distinct, intermediate aqueous solubility profile among Group 2 chlorides. At 20 °C, BaCl₂·2H₂O solubility is 35.8 g/100 mL, which is 33% lower than that of anhydrous SrCl₂ (53.8 g/100 mL) and 52% lower than that of CaCl₂ (74.5 g/100 mL) [1][2][3]. At elevated temperature (100 °C), BaCl₂ solubility rises to 59.4 g/100 mL, reflecting a steeper positive temperature coefficient compared to CaCl₂ [4]. Furthermore, the dihydrate form has a precisely defined water content (14.0–16.0% by ACS specification) that enables gravimetric stoichiometric control: each gram of BaCl₂·2H₂O contains 0.852 g of anhydrous BaCl₂, a factor critical for quantitative analytical preparations [5].

Solubility Crystallization Precipitation Control Gravimetric Analysis

Thermal Stability for Heat Treatment Salt Baths: BaCl₂·2H₂O Operates Up to 1350 °C vs. Nitrate Bath Limit of 570 °C

Barium chloride is a preferred component in high-temperature salt bath formulations for metal heat treatment. Pure BaCl₂ melts at 962 °C, and BaCl₂-based salt bath mixtures can achieve maximum working temperatures up to 1350 °C, substantially exceeding the 570 °C ceiling of nitrate-based baths [1][2]. A standard industrial formulation, BNK-1, composed of 50% BaCl₂ + 25% NaCl + 25% KCl, exhibits a eutectic melting point of approximately 544–590 °C with an operating range of 610–900 °C, enabling uniform heating of high-speed steels without decarburization [3]. In contrast, pure NaCl melts at 801 °C and pure KCl at 770 °C, but both lack the high-temperature working range and bath stability that BaCl₂ imparts [2].

Heat Treatment Salt Bath Furnace Case Hardening Metal Surface Treatment

ACS Reagent Grade Impurity Control: Strontium ≤0.1%, Heavy Metals ≤5 ppm by ICP-OES

Barium chloride dihydrate meeting ACS Reagent Grade specifications provides a validated, multi-element impurity profile: Strontium ≤0.1% (1000 ppm), Calcium ≤0.05%, Potassium ≤0.0025%, Sodium ≤0.005%, Heavy Metals (by ICP-OES) ≤5 ppm, Iron ≤2 ppm, Insoluble Matter ≤0.005%, and Oxidizing Substances (as NO₃) ≤0.005% [1]. The loss on drying specification of 14.0–16.0% ensures stoichiometric water content consistent with the dihydrate formula, critical for gravimetric sulfate determination where a ±1% deviation in water content would produce a corresponding systematic error in calculated sulfate concentration . For ultratrace analytical work, 'puriss. p.a. plus' grades with additional trace metal certification (e.g., Sr ≤100 mg/kg, Fe ≤1 mg/kg) exceed standard ACS requirements and enable applications where strontium cross-contamination in flame AAS must be minimized .

Analytical Reagent Quality Specification Trace Metals Gravimetric Sulfate Determination

Subchronic Oral Toxicity: NOAEL of 2000 ppm BaCl₂·2H₂O in Drinking Water (92-Day Rat/Mouse Study)

A definitive 92-day subchronic toxicity study (NTP protocol) established a no-observed-adverse-effect level (NOAEL) of 2000 ppm BaCl₂·2H₂O in drinking water for both B6C3F1 mice and Fischer 344/N rats [1]. At the 4000 ppm dose, daily barium consumption reached 436–562 mg/kg in mice (up to four times higher than rats), resulting in 60–70% mortality in mice and 10–30% in rats, with deaths associated with treatment-related renal toxicity [1]. In a subsequent 2-year NTP carcinogenicity bioassay, there was no evidence of carcinogenic activity in male or female F344/N rats receiving 500, 1250, or 2500 ppm BaCl₂·2H₂O in drinking water [2]. The oral rat LD50 for BaCl₂ is reported as 118 mg/kg [3], while LD50 values for intravenously administered barium as chloride, nitrate, and acetate were closely matched at 19.2–20.1 mg Ba²⁺/kg in ICR mice [4].

Toxicology NOAEL Subchronic Exposure Occupational Safety

Hydrothermal BaTiO₃ Synthesis: Chloride Precursor Yields Smaller Particles vs. Acetate-Driven Large-Grain Growth

In hydrothermal synthesis of tetragonal BaTiO₃, the choice of barium precursor anion directly controls particle size and morphology. Comparative studies demonstrate that acetate ions accelerate the formation of large-grained BaTiO₃ particles more prominently than chloride or nitrate ions under identical hydrothermal conditions (1.0 mol/L KOH, 200–250 °C) . When BaCl₂ is used as the barium source with reactive titanium precursors (TiCl₃ or TiCl₄), the resulting BaTiO₃ powders exhibit finer crystallite sizes, making BaCl₂ the preferred precursor when submicron or nanosized particles are targeted [1]. This differential is attributed to the weaker complexation of chloride versus acetate with Ba²⁺ ions in alkaline hydrothermal media, which alters nucleation and growth kinetics .

Barium Titanate Hydrothermal Synthesis Precursor Comparison Perovskite Ceramics

Validated Application Scenarios for Barium(2+) Chloride Dihydrate Based on Quantitative Evidence


Quantitative Sulfate Removal in Chlor-Alkali Brine Purification

In chlor-alkali plants, BaCl₂·2H₂O is the reagent of choice for removing sulfate ions from sodium chloride brines prior to electrolysis. The ~100% sulfate precipitation efficiency demonstrated versus CaCl₂ (70% maximum) translates directly to lower residual sulfate concentrations, which is critical because sulfate in the brine feed causes anode corrosion, reduced current efficiency, and oxygen evolution at the anode [1]. The stoichiometric precision afforded by the dihydrate's defined water content (14.0–16.0%) enables accurate dosing calculations: 1.0 g of BaCl₂·2H₂O theoretically precipitates 0.39 g of SO₄²⁻ as BaSO₄. Procurement specifications should mandate ACS Reagent Grade with Sr ≤0.1% to avoid co-precipitation of SrSO₄ that would inflate BaCl₂ consumption [2].

High-Temperature Salt Bath Formulation for Tool Steel Hardening

BaCl₂·2H₂O is an essential component in ternary salt bath mixtures (BaCl₂-NaCl-KCl) for the austenitizing and quenching of high-speed and tool steels. The BNK-1 formulation (50% BaCl₂/25% NaCl/25% KCl) provides a eutectic melting point of ~590 °C and a working range of 610–900 °C, enabling uniform heating without decarburization [3]. Pure BaCl₂ baths can operate up to 1350 °C, a temperature regime inaccessible to nitrate (≤570 °C) or chloride-only NaCl/KCl baths. The dihydrate must be thoroughly dehydrated prior to use to avoid steam generation and bath spattering; the well-characterized dehydration kinetics (two-step process: BaCl₂·2H₂O → BaCl₂·H₂O → BaCl₂, with activation energy ~26 kJ/mol) inform proper pre-heating protocols [4].

Gravimetric Sulfate Determination in Water Quality Analysis per EPA/ISO Methods

Barium chloride dihydrate of ACS Reagent Grade (≥99.0% assay, loss on drying 14.0–16.0%, Sr ≤0.1%, heavy metals ≤5 ppm by ICP-OES) is the prescribed reagent for gravimetric sulfate determination in water and wastewater per EPA Method 375.4, ISO 3237, and JIS K 8155 [2][5]. The low strontium specification is analytically critical: because SrSO₄ (Ksp = 3.44 × 10⁻⁷) is sparingly soluble, strontium contamination in the BaCl₂ reagent co-precipitates with BaSO₄ and produces a positive gravimetric bias. A reagent containing 0.5% Sr (typical of industrial grade) could introduce a ~0.5% positive error in sulfate quantification, whereas ACS Grade (Sr ≤0.1%) limits this systematic error to ≤0.1% [2].

Precursor Selection for Submicron BaTiO₃ Electronic Ceramics via Hydrothermal Route

For the hydrothermal synthesis of nanosized BaTiO₃ powders used in multilayer ceramic capacitors (MLCCs), BaCl₂·2H₂O is selected over barium acetate when finer particle size distributions are required. As demonstrated by Wu et al. (1996), the chloride anion yields smaller crystallites compared to the acetate-driven large-grain morphology under identical conditions (200–250 °C, 1.0 mol/L KOH) . The aqueous solubility profile of BaCl₂·2H₂O (35.8 g/100 mL at 20 °C) also facilitates precise stoichiometric control in the hydrothermal reaction mixture, whereas the significantly lower solubility of alternative precursors such as BaCO₃ (0.0014 g/100 mL) precludes their use in homogeneous aqueous-phase synthesis [6].

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